
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.321. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Research has focused on the synthesis of new compounds bearing the N-cyclopropylmethyl moiety for potential anticancer and antimicrobial applications. For example, the facile synthesis of indole-pyrimidine hybrids bearing substituted 2-amino pyrimidine moiety at position-3 of the indole ring, which includes N-cyclopropyl derivatives, has demonstrated promising anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with certain molecules showing more than 70% growth inhibition. Additionally, these compounds have shown potent antimicrobial activity, particularly those with fluoro/chloro groups, highlighting the significance of substituent groups on the pyrimidine ring in enhancing their inhibitory activity, while displaying negligible toxicity to benign cells (Gokhale, N., Dalimba, U., & Kumsi, Manjunatha, 2017).
Synthesis and Biological Activity
The synthesis of functionalized amino acid derivatives, including those with the cyclopropyl group, has been explored for designing new anticancer agents. Compounds synthesized have been evaluated for their cytotoxicity against human cancer cell lines, with some showing interesting cytotoxicity in ovarian and oral cancers. This demonstrates the potential utility of incorporating the cyclopropyl group into amino acid derivatives for anticancer agent design (Kumar, Vivek et al., 2009).
Chemical Synthesis and Structural Analysis
The synthesis of compounds with cyclopropyl α-amino acid-derived benzamides through intramolecular Pd-catalyzed functionalization has been reported. Such compounds are accessible in good to excellent yields without requiring silver or pivalate additives, demonstrating the versatility of cyclopropyl groups in facilitating complex chemical transformations (Ladd, Carolyn L. et al., 2016).
Antimicrobial Activity
Novel N-arylpyrazole-containing enaminones synthesized as key intermediates and further reactions leading to substituted pyridine derivatives have shown potent antimicrobial activity. This underscores the relevance of structural modifications, including cyclopropyl substitutions, in enhancing antimicrobial efficacy against various pathogens (Riyadh, S., 2011).
Mecanismo De Acción
Target of Action
It’s known that this compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . Quinazolinamines are known to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
The presence of a n-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the mop receptor, potent agonism, and antinociceptive efficacy .
Biochemical Pathways
It’s known that cyclopropane-containing compounds can be involved in various biochemical pathways . For instance, they can participate in the biosynthesis of cyclopropane fatty acids .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fluoroquinolones, have been studied extensively . Fluoroquinolones are known for their broad-spectrum and excellent tissue penetration .
Result of Action
It’s known that compounds bearing a n-phenethyl group in position 17 exhibit a higher level of antibacterial activity .
Action Environment
It’s known that environmental factors can significantly impact the behavior and effects of chemical compounds .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11(2)8-14(12(11,3)4)10(15)13-7-9-5-6-9/h9H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWGIHJAGGUFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2880934.png)
![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)
![2,6-difluoro-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2880937.png)
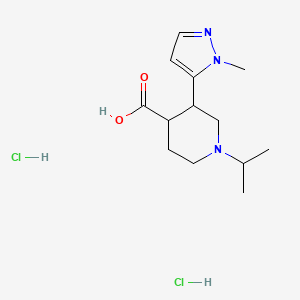
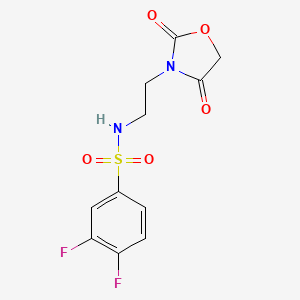
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)

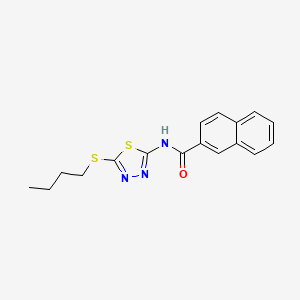
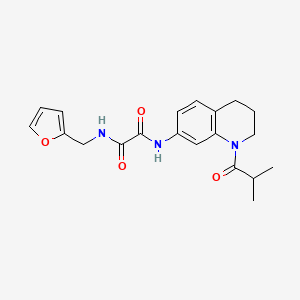
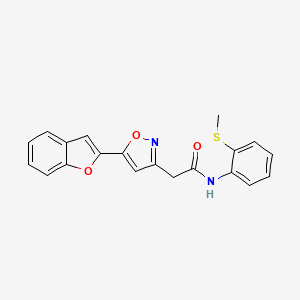
![2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2880953.png)
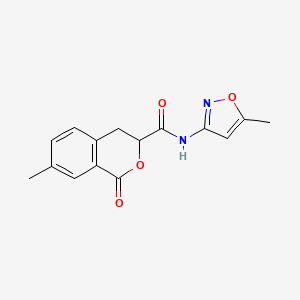
![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2880957.png)
